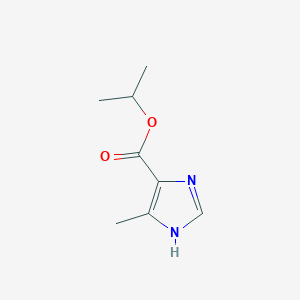![molecular formula C15H17NO3 B14491181 8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-84-3](/img/structure/B14491181.png)
8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Hydroxyphenyl)-1,4-dioxaspiro[45]decane-8-carbonitrile is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Métodos De Preparación
The synthesis of 8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can be compared with other spiro compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spiro structure but contains an azaspiro linkage, making it distinct in terms of chemical reactivity and biological activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a diazaspiro linkage and is used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
65619-84-3 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
8-(3-hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C15H17NO3/c16-11-14(12-2-1-3-13(17)10-12)4-6-15(7-5-14)18-8-9-19-15/h1-3,10,17H,4-9H2 |
Clave InChI |
QYZWFXLNMNEXNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C#N)C3=CC(=CC=C3)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)



![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)






![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)

